1-Piperidineacetamide, N-(3-methyl-5-isothiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 0987636 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
The synthesis of BRN 0987636 involves several steps, each requiring specific conditions and reagents. One common synthetic route includes the reaction of benzo[b]thiophene with an alkali metal chloride under controlled conditions . This method ensures the formation of the desired product with high purity and yield. Industrial production methods often involve large-scale reactions in specialized reactors to maintain consistent quality and efficiency.
Chemical Reactions Analysis
BRN 0987636 undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are oxidized derivatives of the original compound.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce BRN 0987636, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
BRN 0987636 has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, facilitating the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of BRN 0987636 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes, such as enzyme activity or signal transduction pathways .
Comparison with Similar Compounds
BRN 0987636 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-Chlorobenzo[b]thiophene-2-carboxylic acid: This compound shares a similar core structure but differs in its functional groups and reactivity.
Benzo[b]thiophene derivatives: These compounds have variations in their substituents, leading to different chemical and biological properties.
BRN 0987636 stands out due to its specific reactivity and stability, making it a valuable compound for various applications.
Properties
CAS No. |
91341-72-9 |
---|---|
Molecular Formula |
C11H17N3OS |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C11H17N3OS/c1-9-7-11(16-13-9)12-10(15)8-14-5-3-2-4-6-14/h7H,2-6,8H2,1H3,(H,12,15) |
InChI Key |
RTBWYTVBSSKQKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.